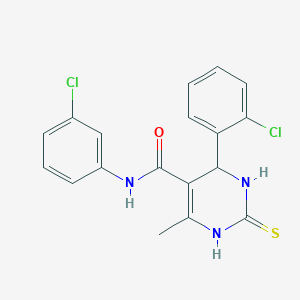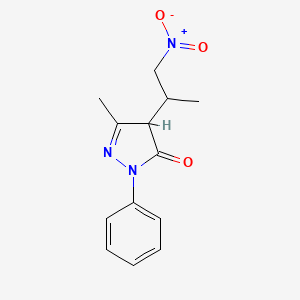![molecular formula C13H16N2O B5111258 1-[3-(4-methylphenoxy)propyl]-1H-imidazole](/img/structure/B5111258.png)
1-[3-(4-methylphenoxy)propyl]-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(4-methylphenoxy)propyl]-1H-imidazole, also known as MPPIM, is a synthetic compound that belongs to the class of imidazole derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and chemical biology.
Scientific Research Applications
1-[3-(4-methylphenoxy)propyl]-1H-imidazole has been extensively studied for its potential applications in various fields of science. In medicinal chemistry, 1-[3-(4-methylphenoxy)propyl]-1H-imidazole has been investigated as a potential therapeutic agent for the treatment of cancer, inflammation, and neurological disorders. In drug discovery, 1-[3-(4-methylphenoxy)propyl]-1H-imidazole has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles. In chemical biology, 1-[3-(4-methylphenoxy)propyl]-1H-imidazole has been employed as a tool compound for the study of protein-protein interactions.
Mechanism of Action
The mechanism of action of 1-[3-(4-methylphenoxy)propyl]-1H-imidazole is not fully understood, but it is believed to involve the modulation of protein-protein interactions. 1-[3-(4-methylphenoxy)propyl]-1H-imidazole has been shown to bind to the 14-3-3 protein, a key regulator of several cellular processes, including cell cycle progression, apoptosis, and signal transduction. By binding to the 14-3-3 protein, 1-[3-(4-methylphenoxy)propyl]-1H-imidazole may disrupt the interaction between the 14-3-3 protein and its target proteins, leading to altered cellular signaling pathways.
Biochemical and Physiological Effects
1-[3-(4-methylphenoxy)propyl]-1H-imidazole has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In cancer cells, 1-[3-(4-methylphenoxy)propyl]-1H-imidazole has been reported to induce cell cycle arrest and apoptosis, leading to decreased cell proliferation and tumor growth. In inflammation models, 1-[3-(4-methylphenoxy)propyl]-1H-imidazole has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, leading to decreased inflammation and tissue damage. In neurological disorders, 1-[3-(4-methylphenoxy)propyl]-1H-imidazole has been shown to improve cognitive function and reduce neuroinflammation, suggesting a potential therapeutic role in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
1-[3-(4-methylphenoxy)propyl]-1H-imidazole has several advantages for lab experiments, including its high purity, stability, and availability. 1-[3-(4-methylphenoxy)propyl]-1H-imidazole can be easily synthesized in large quantities, making it a cost-effective tool compound for research. However, 1-[3-(4-methylphenoxy)propyl]-1H-imidazole also has some limitations, including its poor solubility in aqueous solutions and its potential toxicity at high concentrations. Careful dose-response studies should be conducted to determine the optimal concentration range for 1-[3-(4-methylphenoxy)propyl]-1H-imidazole in different experimental settings.
Future Directions
There are several future directions for the research on 1-[3-(4-methylphenoxy)propyl]-1H-imidazole. First, further studies are needed to elucidate the exact mechanism of action of 1-[3-(4-methylphenoxy)propyl]-1H-imidazole and its binding partners. Second, the potential therapeutic applications of 1-[3-(4-methylphenoxy)propyl]-1H-imidazole in various diseases should be explored in more detail, including in vivo studies in animal models. Third, the development of new 1-[3-(4-methylphenoxy)propyl]-1H-imidazole derivatives with improved pharmacokinetic and pharmacodynamic properties should be pursued to enhance their therapeutic potential. Fourth, the use of 1-[3-(4-methylphenoxy)propyl]-1H-imidazole as a tool compound for the study of protein-protein interactions should be expanded to other cellular pathways and processes. Finally, the potential applications of 1-[3-(4-methylphenoxy)propyl]-1H-imidazole in other fields of science, such as materials science and nanotechnology, should be investigated.
Synthesis Methods
The synthesis of 1-[3-(4-methylphenoxy)propyl]-1H-imidazole involves the reaction of 4-methylphenol with 3-bromopropylamine, followed by the cyclization of the resulting intermediate with imidazole-1-carboxaldehyde. The final product is obtained after purification through column chromatography. The yield of 1-[3-(4-methylphenoxy)propyl]-1H-imidazole is around 50%, and the purity can be increased through recrystallization.
properties
IUPAC Name |
1-[3-(4-methylphenoxy)propyl]imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-12-3-5-13(6-4-12)16-10-2-8-15-9-7-14-11-15/h3-7,9,11H,2,8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBMJKUZAILIVOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCN2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(4-methylphenoxy)propyl]-1H-imidazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-ethoxy-N-({[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-nitrobenzamide](/img/structure/B5111178.png)
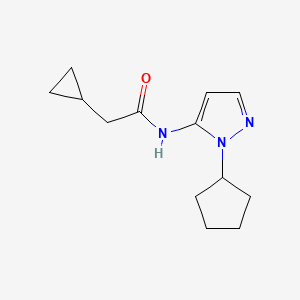
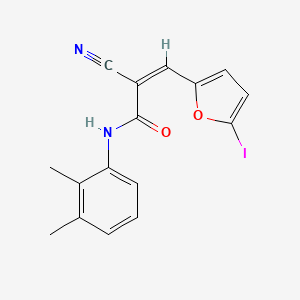
![1-[2-(2-furyl)benzyl]-4-[4-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5111196.png)
![methyl 4-[(6,7-dimethyl-3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]benzoate](/img/structure/B5111201.png)
![2-{[1-(cyclohexylmethyl)-4-piperidinyl]oxy}-N-cyclopropyl-4-methoxybenzamide](/img/structure/B5111204.png)
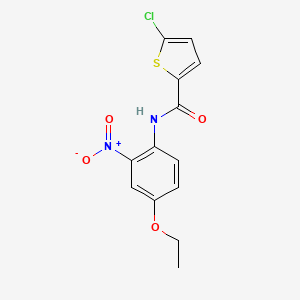

![4-(4-{[4-(2-chlorobenzyl)-4-(hydroxymethyl)-1-piperidinyl]methyl}phenyl)-3-butyn-1-ol](/img/structure/B5111235.png)
![3,4-dichloro-N-[5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5111240.png)
![1-(2-ethoxyphenyl)-4-[4-(trifluoromethyl)benzyl]piperazine](/img/structure/B5111254.png)
![N-{5-[3-(4-morpholinyl)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}benzenesulfonamide](/img/structure/B5111263.png)
